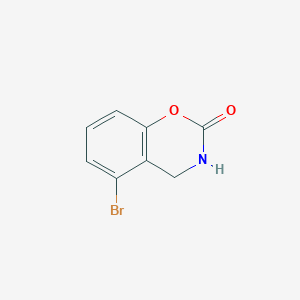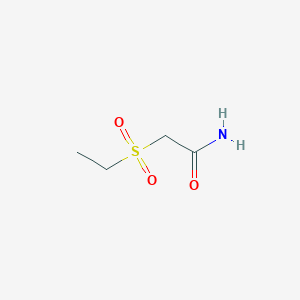
N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as CTAP, and it is a selective antagonist of the kappa opioid receptor (KOR). KORs are a type of opioid receptor found in the central nervous system, and they are known to be involved in the regulation of pain, stress, and addiction.
Mécanisme D'action
CTAP works by selectively blocking the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide, which is involved in the regulation of pain and stress responses. By blocking the this compound, CTAP can reduce the rewarding effects of drugs of abuse, thereby decreasing drug-seeking behavior. Additionally, CTAP has been shown to have antidepressant and anxiolytic effects, further highlighting its potential therapeutic applications.
Biochemical and Physiological Effects:
CTAP has been shown to have a number of biochemical and physiological effects. Studies have shown that CTAP can reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. Additionally, CTAP can reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects are thought to underlie CTAP's therapeutic potential in addiction and other medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP for lab experiments is its selectivity for the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide. This allows researchers to specifically target this receptor and study its effects in various medical conditions. Additionally, CTAP has been shown to have good bioavailability and can be administered through various routes, including oral and intravenous.
However, there are also some limitations to using CTAP in lab experiments. One of the main limitations is its potential for off-target effects. While CTAP is selective for the this compound, it may also interact with other receptors and produce unintended effects. Additionally, CTAP has a relatively short half-life, which may limit its therapeutic potential in some medical conditions.
Orientations Futures
There are several future directions for research on CTAP. One area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that CTAP has antidepressant and anxiolytic effects, and further research is needed to explore its potential in these conditions.
Another area of interest is the development of CTAP analogs with improved pharmacological properties. Researchers are currently exploring the use of CTAP derivatives with longer half-lives and increased selectivity for the N-(1-cyano-1,2,2-trimethylpropyl)-2-(4-fluorophenyl)acetamide.
Overall, CTAP has shown great promise in scientific research for its potential therapeutic applications in addiction, depression, and other medical conditions. Further research is needed to fully understand its mechanism of action and potential uses in clinical settings.
Méthodes De Synthèse
The synthesis of CTAP involves the reaction of 2-(4-fluorophenyl)acetic acid with N-(1-cyano-1,2,2-trimethylpropyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Applications De Recherche Scientifique
CTAP has been extensively studied for its potential therapeutic applications in various medical conditions. One of the most promising areas of research is its use in the treatment of addiction. Studies have shown that CTAP can effectively reduce drug-seeking behavior in animal models of addiction, including cocaine, alcohol, and opioids.
Propriétés
IUPAC Name |
N-(2-cyano-3,3-dimethylbutan-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-14(2,3)15(4,10-17)18-13(19)9-11-5-7-12(16)8-6-11/h5-8H,9H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYQZYXDLQRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C)(C#N)NC(=O)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)
![(8-syn)-N,N-Dimethyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride](/img/structure/B2870096.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)
![2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2870100.png)


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)
![7-(tert-butyl)-1,3-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2870106.png)



![N-[2-(dibutylsulfamoyl)ethyl]-4-methoxybenzamide](/img/structure/B2870112.png)